molecular formula C11H11FO2 B576271 5-(4-Fluorophenyl)-4-pentenoic acid CAS No. 190595-67-6

5-(4-Fluorophenyl)-4-pentenoic acid

Cat. No.: B576271
CAS No.: 190595-67-6
M. Wt: 194.20 g/mol
InChI Key: RFDQZGBDIZQZKE-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-pentenoic acid is an organic compound with the molecular formula C11H11FO2 It is characterized by the presence of a fluorophenyl group attached to a pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-pentenoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-pentenoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(4-Fluorophenyl)-4-pentenoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Fluorophenyl)-4-pentenoic acid include other fluorophenyl derivatives and pentenoic acid derivatives. Examples include:

Properties

CAS No.

190595-67-6

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

5-(4-fluorophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)

InChI Key

RFDQZGBDIZQZKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CCCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C=CCCC(=O)O)F

Origin of Product

United States

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